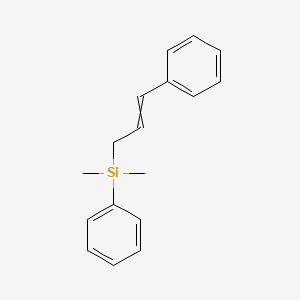
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane is an organosilicon compound characterized by the presence of a silicon atom bonded to two methyl groups, a phenyl group, and a 3-phenylprop-2-en-1-yl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane typically involves the reaction of phenylsilane with 3-phenylprop-2-en-1-yl halides under specific conditions. One common method is the hydrosilylation reaction, where phenylsilane reacts with 3-phenylprop-2-en-1-yl chloride in the presence of a platinum catalyst. The reaction is carried out under an inert atmosphere at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the final product. The process involves careful control of temperature, pressure, and catalyst concentration to achieve efficient production.
Analyse Des Réactions Chimiques
Types of Reactions
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to produce silanes with different substituents.
Substitution: The compound can undergo substitution reactions with halogens or other nucleophiles to form new organosilicon compounds.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Lithium aluminum hydride; reactions are usually performed in anhydrous ether or tetrahydrofuran at low temperatures.
Substitution: Halogens, nucleophiles; reactions are conducted in the presence of catalysts or under specific conditions to facilitate the substitution process.
Major Products Formed
Oxidation: Silanols, siloxanes
Reduction: Various substituted silanes
Substitution: New organosilicon compounds with different functional groups
Applications De Recherche Scientifique
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and polymers. It is also employed in the study of reaction mechanisms and catalysis.
Biology: Investigated for its potential use in drug delivery systems and as a component in bio-compatible materials.
Medicine: Explored for its role in developing new pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of high-performance materials, coatings, and adhesives due to its unique properties.
Mécanisme D'action
The mechanism of action of Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane involves its interaction with various molecular targets and pathways. The silicon atom in the compound can form stable bonds with other elements, allowing it to participate in diverse chemical reactions. The phenyl and 3-phenylprop-2-en-1-yl groups contribute to the compound’s reactivity and stability, enabling it to act as a versatile intermediate in organic synthesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dimethylphenylsilane: Similar structure but lacks the 3-phenylprop-2-en-1-yl group.
Triphenylsilane: Contains three phenyl groups attached to the silicon atom.
Dimethyl(3-phenylprop-2-en-1-yl)silane: Similar structure but lacks the phenyl group.
Uniqueness
Dimethyl(phenyl)(3-phenylprop-2-en-1-yl)silane is unique due to the presence of both phenyl and 3-phenylprop-2-en-1-yl groups attached to the silicon atom. This combination imparts distinct chemical properties and reactivity, making it valuable for specific applications in synthesis and material science.
Propriétés
Numéro CAS |
79294-34-1 |
|---|---|
Formule moléculaire |
C17H20Si |
Poids moléculaire |
252.42 g/mol |
Nom IUPAC |
dimethyl-phenyl-(3-phenylprop-2-enyl)silane |
InChI |
InChI=1S/C17H20Si/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-14H,15H2,1-2H3 |
Clé InChI |
ZBECJEGLSSGWQZ-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(CC=CC1=CC=CC=C1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


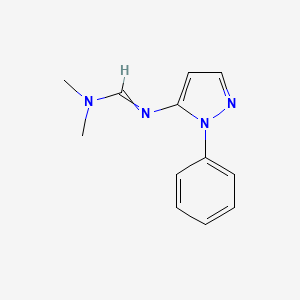
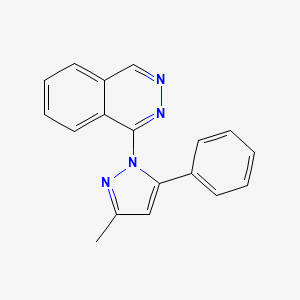
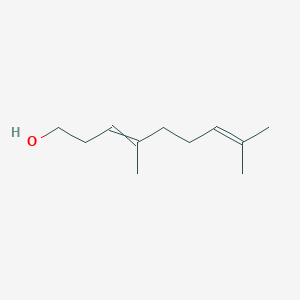
![Butyl 2-[3-acetamido-4-[(2-chloro-4-nitrophenyl)diazenyl]anilino]-2-methylpropanoate](/img/structure/B14443919.png)
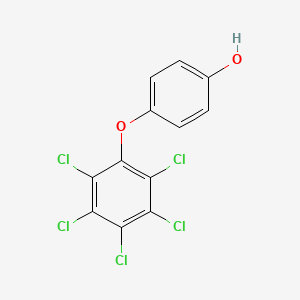
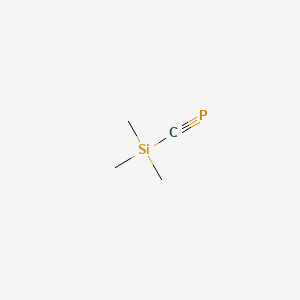
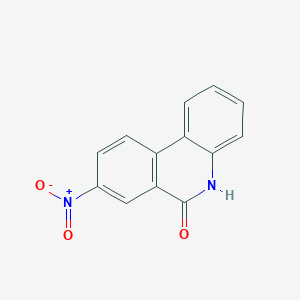

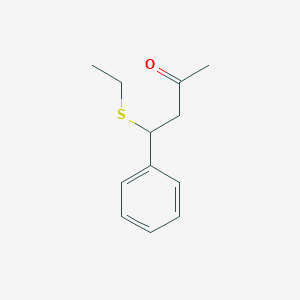
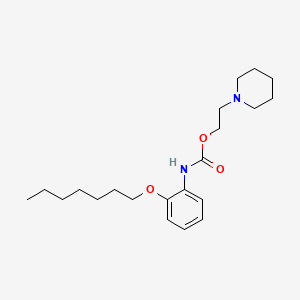

![8-(4-Nitrophenyl)-6-phenyl-1,5-diazabicyclo[5.1.0]oct-5-ene](/img/structure/B14443977.png)
![3-[2-(3-Hydroxypropoxy)propoxy]propan-1-ol;1-isocyanato-2-[(4-isocyanatophenyl)methyl]benzene;1-isocyanato-4-[(4-isocyanatophenyl)methyl]benzene](/img/structure/B14443985.png)

